molecular formula C13H16O2 B8241224 1-(3-(Cyclopropylmethoxy)-4-methylphenyl)ethanone

1-(3-(Cyclopropylmethoxy)-4-methylphenyl)ethanone

Cat. No.: B8241224
M. Wt: 204.26 g/mol
InChI Key: NWDRJIAGXUOAME-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)-4-methylphenyl)ethanone is an organic compound characterized by the presence of a cyclopropylmethoxy group and a methylphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Cyclopropylmethoxy)-4-methylphenyl)ethanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Cyclopropylmethoxy)-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-(3-(Cyclopropylmethoxy)-4-methylphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Cyclopropylmethoxybenzene: Shares the cyclopropylmethoxy group but lacks the ethanone moiety.

    4-Methylacetophenone: Contains the methylphenyl and ethanone groups but lacks the cyclopropylmethoxy group.

Uniqueness: 1-(3-(Cyclopropylmethoxy)-4-methylphenyl)ethanone is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)-4-methylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9-3-6-12(10(2)14)7-13(9)15-8-11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDRJIAGXUOAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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